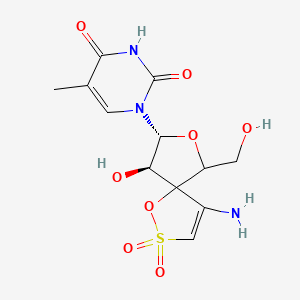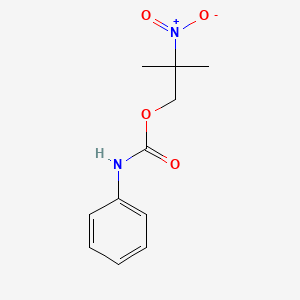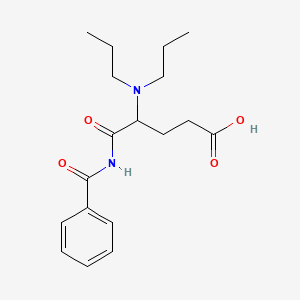
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is a complex organic compound with a unique structure that combines elements of both carboxylic acids and amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a suitable amine with benzoyl chloride, followed by the introduction of the dipropylamino group through nucleophilic substitution. The final step usually involves the oxidation of the intermediate to introduce the oxo group.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles to laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the dipropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the dipropylamino group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid: A simpler carboxylic acid with similar structural features but lacking the benzoylamino and dipropylamino groups.
Valproic acid: A branched-chain carboxylic acid with anticonvulsant properties, used in the treatment of epilepsy and bipolar disorder.
5-(Diphenylphosphinyl)pentanoic acid: Another derivative of pentanoic acid with different functional groups, used in neurology research.
Uniqueness
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylamino and dipropylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
25800-60-6 |
|---|---|
Molekularformel |
C18H26N2O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-benzamido-4-(dipropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)15(10-11-16(21)22)18(24)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,21,22)(H,19,23,24) |
InChI-Schlüssel |
IQYLNYFCJXRHTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(CCC(=O)O)C(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


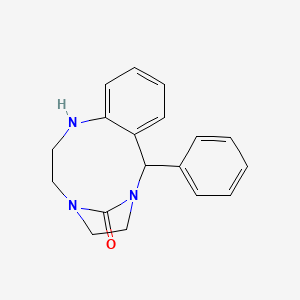
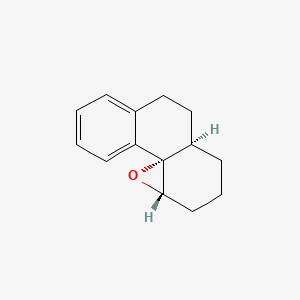

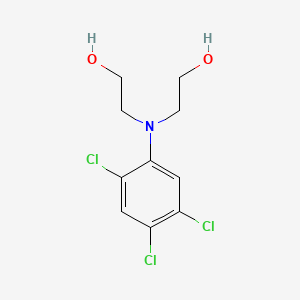
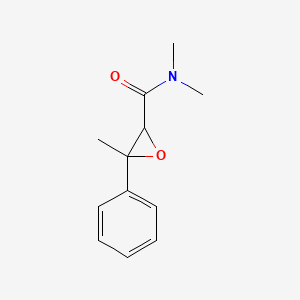


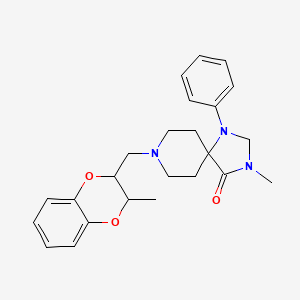
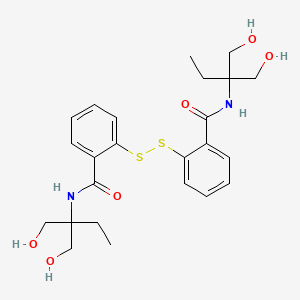
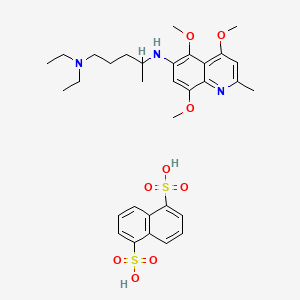

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
